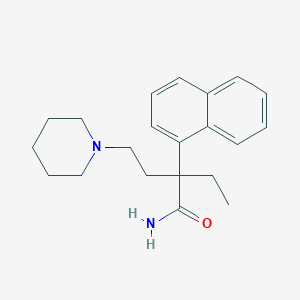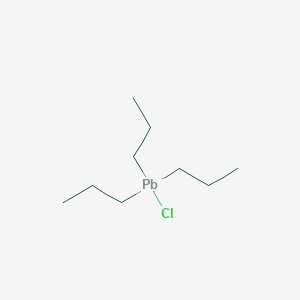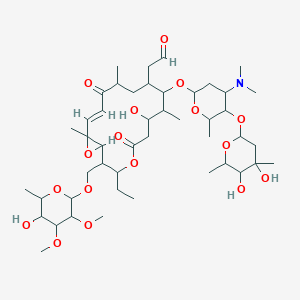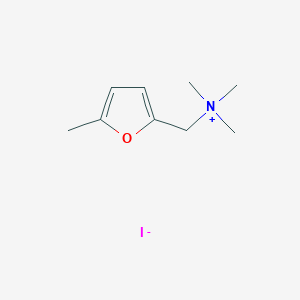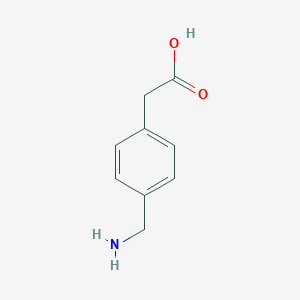![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol, also known as DNPH, is a chemical compound that has been widely used in scientific research for over a century. DNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C13H10N4O5 and a molecular weight of 306.2 g/mol.
Mechanism Of Action
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The reaction between 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol and carbonyl compounds is highly specific and does not interfere with other functional groups present in the sample.
Biochemical And Physiological Effects
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled and used properly in laboratory settings.
Advantages And Limitations For Lab Experiments
The use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a reagent for the detection and quantification of carbonyl compounds has several advantages, including high specificity, sensitivity, and reproducibility. 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the need for specialized equipment and expertise to perform the analysis. In addition, 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can react with other functional groups present in the sample, leading to false-positive results.
Future Directions
There are several future directions for the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol. Another area of interest is the application of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in the study of oxidative stress and aging-related diseases, as carbonyl compounds are known to be involved in these processes. Finally, the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in environmental monitoring and food safety analysis is also an area of potential future research.
Synthesis Methods
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be synthesized through a simple reaction between 2,4-dinitrophenylhydrazine and benzene-1,3-diol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and produces 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a yellow precipitate. The purity of the synthesized 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be improved through recrystallization from ethanol or acetone.
Scientific Research Applications
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are present in a wide range of natural and synthetic compounds, including aldehydes, ketones, and carboxylic acids.
properties
CAS RN |
1237-66-7 |
|---|---|
Product Name |
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
InChI Key |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




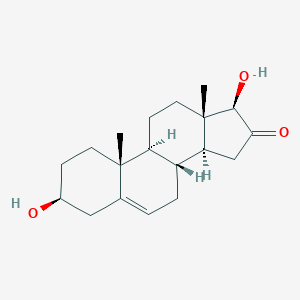
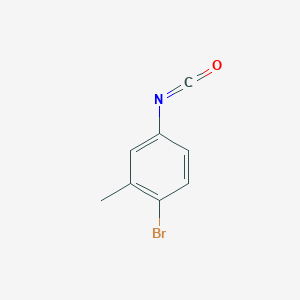
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
